1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine
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Overview
Description
1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine is a complex organic compound that features a piperidine ring, a piperazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine derivatives.
Formation of the Piperazine Ring: This involves the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The piperidine and piperazine rings are coupled using a suitable linker, such as oxan-2-ylmethyl, under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or piperazine derivatives.
Scientific Research Applications
1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-(pyridin-3-yl)piperazine
- 1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-(pyridin-4-yl)piperazine
Uniqueness: 1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine is unique due to its specific substitution pattern and the presence of the oxan-2-ylmethyl linker. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological applications based on recent research findings.
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Piperidine and Piperazine Rings : This can be achieved through cyclization reactions involving 1,2-diamine derivatives.
- Functionalization : The oxane moiety is introduced via nucleophilic substitution reactions, while the pyridine ring is attached through coupling reactions.
Chemical Properties :
- Molecular Formula : C_{21}H_{31}F_{3}N_{4}O
- Molecular Weight : 399.5 g/mol
- LogP : 2.9 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may modulate the activity of these targets, leading to downstream effects on cellular signaling pathways. Research indicates that it may act on pathways involved in inflammation and cancer progression, particularly through inhibition of the NF-kB signaling pathway .
Biological Activity and Pharmacological Applications
This compound has shown promise in several areas:
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells. For example, derivatives targeting NF-kB have been effective in reducing tumor growth in hepatocellular carcinoma (HCC) models by decreasing p65 subunit DNA binding capacity and modulating cytokine levels .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, particularly in models of inflammatory bowel disease (IBD). In these studies, treatment with related compounds led to decreased myeloperoxidase activity and modulation of inflammatory cytokines such as TNF–α and IL–6 .
Neuropharmacological Potential
Given its structural similarity to known CNS-active compounds, it is hypothesized that this compound may possess neuroprotective effects. Research into piperazine derivatives has shown potential in treating neurodegenerative diseases by modulating neurotransmitter systems .
Case Studies and Research Findings
Properties
IUPAC Name |
1-[1-(oxan-2-ylmethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-3-9-21-20(6-1)24-14-12-23(13-15-24)18-7-10-22(11-8-18)17-19-5-2-4-16-25-19/h1,3,6,9,18-19H,2,4-5,7-8,10-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNSVPGEGWISPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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